2-(Butoxymethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a quinazolinone core with a butoxymethyl group at the second position and an o-tolyl group at the third position, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Substitution: The butoxymethyl and o-tolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for treating various diseases due to its pharmacological properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(methoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
2-(ethoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with an ethoxymethyl group instead of a butoxymethyl group.
2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a propoxymethyl group instead of a butoxymethyl group.
Uniqueness
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the butoxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved pharmacological profiles.
Properties
CAS No. |
61554-67-4 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(butoxymethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-13-24-14-19-21-17-11-7-6-10-16(17)20(23)22(19)18-12-8-5-9-15(18)2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
AIEOQYKFAXDPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
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